molecular formula C10H12O B3050684 2-(2,6-Dimethylphenyl)acetaldehyde CAS No. 27843-11-4

2-(2,6-Dimethylphenyl)acetaldehyde

Cat. No.: B3050684
CAS No.: 27843-11-4
M. Wt: 148.20
InChI Key: VUEHAUDFVQWQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylphenyl)acetaldehyde: is an organic compound with the molecular formula C10H12O . It is a derivative of acetaldehyde, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 6 positions. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)acetaldehyde can be achieved through several methods:

  • Friedel-Crafts Alkylation: : This method involves the alkylation of 2,6-dimethylbenzene (xylene) with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

  • Grignard Reaction: : Another method involves the reaction of 2,6-dimethylbenzyl chloride with magnesium to form the corresponding Grignard reagent, which is then reacted with formaldehyde to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(2,6-Dimethylphenyl)acetaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(2,6-Dimethylphenyl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : This compound can be reduced to the corresponding alcohol, 2-(2,6-Dimethylphenyl)ethanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: 2-(2,6-Dimethylphenyl)acetic acid.

    Reduction: 2-(2,6-Dimethylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

2-(2,6-Dimethylphenyl)acetaldehyde has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

  • Industry: : It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:

  • Aldehyde Group Reactivity: : The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives.

  • Aromatic Ring: : The presence of the aromatic ring allows for π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-(2,6-Dimethylphenyl)acetaldehyde can be compared with other similar compounds such as:

  • Benzaldehyde: : Unlike this compound, benzaldehyde lacks the methyl groups on the aromatic ring, which can influence its reactivity and physical properties.

  • 2-(2,6-Dimethylphenyl)ethanol: : This compound is the reduced form of this compound and has different chemical properties and applications.

  • 2-(2,6-Dimethylphenyl)acetic acid: : This is the oxidized form of this compound and is used in different chemical syntheses and applications.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEHAUDFVQWQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695182
Record name (2,6-Dimethylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27843-11-4
Record name (2,6-Dimethylphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (35 mL, 420 mmol) was slowly added to water (55 mL) and then 2-(2-methoxyvinyl)-1,3-dimethylbenzene (11.2 g, 69.0 mmol) in dioxane (35 mL) was added in one portion. The biphasic mixture was heated to reflux for 16 h, cooled to room temperature and extracted with ethyl acetate (3×100 mL). After drying over sodium sulfate, filtering and removing the solvent under reduced pressure, the crude material was purified by bulb-to-bulb distillation (100° C., 93 mbar) to give 8.8 g (86%) of 2-(2,6-dimethylphenyl)acetaldehyde as a white solid. The product was confirmed by GC/MS and NMR.
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
2-(2-methoxyvinyl)-1,3-dimethylbenzene
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dimethylphenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dimethylphenyl)acetaldehyde
Reactant of Route 3
2-(2,6-Dimethylphenyl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dimethylphenyl)acetaldehyde
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dimethylphenyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dimethylphenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.